molecular formula C9H11NO3S B12091388 4-(Allyloxy)benzenesulfonamide

4-(Allyloxy)benzenesulfonamide

Cat. No.: B12091388
M. Wt: 213.26 g/mol
InChI Key: OYORSBMGLVESSS-UHFFFAOYSA-N
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Description

4-(Allyloxy)benzenesulfonamide is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and materials science. Its molecular structure incorporates a sulfonamide group, a well-established Zinc-Binding Group (ZBG) known to inhibit carbonic anhydrase (CA) enzymes . This makes it a valuable precursor for developing novel CA inhibitors, which are investigated for their therapeutic potential in conditions like cancer and as antimicrobial agents . Concurrently, the allyloxy functional group provides a reactive handle for further chemical modification, enabling its use as a monomer or cross-linker in polymer chemistry . This dual functionality allows researchers to synthesize advanced molecules, such as enzyme inhibitors with tailored properties or specialized polymers for industrial applications. As a key intermediate, this compound facilitates the exploration of structure-activity relationships and the creation of new compounds with specific biological or physical characteristics. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

4-prop-2-enoxybenzenesulfonamide

InChI

InChI=1S/C9H11NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h2-6H,1,7H2,(H2,10,11,12)

InChI Key

OYORSBMGLVESSS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis of 4-(Allyloxy)benzenesulfonamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. semanticscholar.org For this compound, two primary disconnection points are considered: the sulfonamide (S-N) bond and the ether (C-O) linkage.

Route A: Disconnection of the C-O Ether Bond First

The initial disconnection breaks the allyloxy C-O bond. This suggests a Williamson ether synthesis as a key step in the forward synthesis. This disconnection leads to 4-hydroxybenzenesulfonamide (B74421) and an allyl halide (e.g., allyl bromide) as the precursors. Further disconnection of the S-N bond in 4-hydroxybenzenesulfonamide reveals 4-hydroxybenzenesulfonyl chloride and ammonia (B1221849) as the synthons.

Route B: Disconnection of the S-N Bond First

Alternatively, the sulfonamide S-N bond can be disconnected first. This approach identifies 4-(allyloxy)benzenesulfonyl chloride and ammonia as the immediate precursors. The 4-(allyloxy)benzenesulfonyl chloride can be retrosynthetically derived from allyl phenyl ether through a chlorosulfonation reaction. Allyl phenyl ether, in turn, comes from phenol (B47542) and an allyl halide.

Both routes offer viable pathways, with the choice often depending on the availability of starting materials, reaction yields, and selectivity. Route A is often preferred due to the potential for the reactive sulfonyl chloride group to interfere with the allyloxy moiety under certain conditions.

Optimized Synthetic Pathways for this compound

The synthesis of this compound can be optimized by carefully selecting precursors and reaction conditions to maximize yield and purity.

The synthesis of key precursors relies on established methods of aromatic functionalization. nih.gov A common starting point is the electrophilic aromatic substitution on a substituted benzene (B151609) ring. nih.gov

For instance, the synthesis of 4-hydroxybenzenesulfonyl chloride, a precursor from Route A, can be achieved by the chlorosulfonation of phenol. However, this reaction must be carefully controlled to favor para-substitution and avoid polymerization or side reactions due to the activating nature of the hydroxyl group.

Alternatively, starting with 4-bromophenol (B116583) allows for protection of the hydroxyl group, followed by a halogen-dance reaction or metal-halogen exchange and subsequent quenching with sulfur dioxide and an electrophilic chlorine source to install the sulfonyl chloride group. The protecting group is then removed to yield the desired precursor.

The formation of the sulfonamide bond is a critical step in the synthesis. jsynthchem.com This transformation is typically achieved by reacting a sulfonyl chloride with ammonia or a primary or secondary amine. stackexchange.com In the synthesis of this compound, 4-(allyloxy)benzenesulfonyl chloride is reacted with a source of ammonia.

The reaction is generally carried out in a suitable solvent, such as tetrahydrofuran (B95107) or dichloromethane, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. stackexchange.comnsf.gov Modern approaches may utilize greener solvents or catalytic methods to improve the environmental impact of the synthesis. organic-chemistry.org One-pot procedures, where the sulfonyl chloride is generated in situ and immediately reacted with the amine, can also streamline the process. princeton.edu

The introduction of the allyloxy group is most commonly accomplished via the Williamson ether synthesis. researchgate.net This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide, such as allyl bromide or allyl chloride. mdpi.comwikipedia.org

In the context of this compound synthesis (following Route A), 4-hydroxybenzenesulfonamide is treated with a base like potassium carbonate or sodium hydroxide (B78521), followed by the addition of an allyl halide. The choice of solvent and temperature is crucial for optimizing the reaction rate and minimizing side reactions, such as the O- vs. C-alkylation of the phenoxide. Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic allyl halide. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound allows for systematic modifications to explore structure-activity relationships, a common strategy in drug discovery. biomedres.usphiladelphia.edu.jo

The allyloxy side chain presents a versatile handle for chemical modification due to the reactivity of the carbon-carbon double bond. wikipedia.orgnih.gov Various analogues can be synthesized by altering this moiety.

Saturation: The double bond can be reduced via catalytic hydrogenation to yield the 4-(propyloxy)benzenesulfonamide analogue.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene to an epoxide, yielding 4-(oxiran-2-ylmethoxy)benzenesulfonamide.

Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide or potassium permanganate, resulting in 4-(2,3-dihydroxypropoxy)benzenesulfonamide. This introduces hydrophilic character to the molecule.

Chain Extension/Substitution: The terminal vinyl group can be modified. For example, using substituted allyl halides (e.g., crotyl chloride, methallyl chloride) in the initial ether synthesis allows for the introduction of alkyl groups on the side chain. patsnap.com

Oxidative Cleavage: Ozonolysis of the double bond, followed by reductive or oxidative workup, can lead to aldehydes or carboxylic acids, respectively, providing further points for derivatization.

These transformations allow for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The table below outlines potential modifications to the allyloxy side chain and the corresponding synthetic strategies.

Target ModificationResulting Side ChainKey Reagent(s) / Reaction
Saturation-O-CH₂-CH₂-CH₃H₂, Pd/C
Epoxidation-O-CH₂-CH(O)CH₂m-CPBA
Dihydroxylation-O-CH₂-CH(OH)-CH₂(OH)OsO₄ (cat.), NMO
Halogenation-O-CH₂-CH(Br)-CH₂(Br)Br₂
Isomerization-O-CH=CH-CH₃Rhodium or Ruthenium catalysts

These systematic modifications provide a library of analogues for further investigation in various chemical and biological contexts.

Structural Diversification of the Benzenesulfonamide (B165840) Core

The benzenesulfonamide core of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into reactions involving the sulfonamide group, the aromatic ring, and the allyloxy moiety.

Modification of the Sulfonamide Group:

The nitrogen atom of the sulfonamide group can be readily functionalized through various substitution reactions. N-alkylation and N-arylation introduce a wide range of substituents, thereby altering the steric and electronic properties of the molecule. For instance, the reaction of a primary sulfonamide with an alkyl halide in the presence of a base is a common method for N-alkylation. While direct examples for this compound are not extensively documented, analogous reactions with other benzenesulfonamides are well-established.

Functionalization of the Aromatic Ring:

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. wikipedia.orguci.edumasterorganicchemistry.com The allyloxy group is an ortho-, para-directing activator, while the sulfonamide group is a deactivating meta-director. The interplay of these two substituents governs the regioselectivity of electrophilic attack. Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using appropriate halogenating agents and catalysts.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, which can be further transformed into other functional groups. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, in the presence of a Lewis acid catalyst. wikipedia.org

Modification of the Allyloxy Moiety:

The allyl group provides a reactive handle for a variety of chemical transformations. wikipedia.org The double bond can undergo several addition reactions, including:

Hydrogenation: Catalytic hydrogenation can reduce the double bond to a propyl group.

Halogenation: Addition of halogens across the double bond yields di-halogenated derivatives.

Epoxidation: Reaction with peroxy acids can form an epoxide ring, a versatile intermediate for further functionalization.

Hydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide or potassium permanganate, leading to the formation of a diol.

Furthermore, palladium-catalyzed reactions, such as allylic etherification, offer pathways to more complex structures. frontiersin.org

Preparation of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules and conjugates by covalently linking this compound to other bioactive pharmacophores is a strategy to develop new chemical entities with potentially enhanced or synergistic activities. This approach, often referred to as molecular hybridization, aims to combine the therapeutic benefits of two or more different molecular scaffolds.

While specific examples of hybrid molecules derived directly from this compound are not prevalent in the reviewed literature, the general strategy of creating benzenesulfonamide conjugates is well-documented. For instance, benzenesulfonamide derivatives have been conjugated with various heterocyclic moieties and amino acids to explore new therapeutic applications. These synthetic strategies typically involve the formation of stable covalent linkages, such as amide, ester, or ether bonds, between the benzenesulfonamide core and the other molecular entity.

The reactive sites on this compound, namely the sulfonamide nitrogen, the aromatic ring, and the allyl group, can all be utilized for conjugation. For example, the sulfonamide nitrogen can be acylated with a carboxylic acid-containing bioactive molecule, or the allyl group can be functionalized to introduce a linking point.

Mechanistic Studies of Key Synthetic Steps and Reaction Pathways

The primary synthetic route to this compound involves the Williamson ether synthesis, a well-established reaction in organic chemistry. wikipedia.orgkhanacademy.orgjk-sci.commasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgkhanacademy.orgjk-sci.commasterorganicchemistry.com In this process, the phenolic hydroxyl group of 4-hydroxybenzenesulfonamide is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride) and displacing the halide leaving group to form the aryl allyl ether. rsc.org

The key factors influencing the efficiency of this SN2 reaction include the nature of the solvent, the strength of the base, and the reactivity of the allyl halide. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic phenoxide anion, thus enhancing its reactivity.

Mechanistic understanding of the subsequent functionalization reactions of this compound is also crucial for optimizing reaction conditions and predicting product outcomes. For instance, in electrophilic aromatic substitution reactions, the formation of the sigma complex (arenium ion) is the rate-determining step. uci.edu The stability of this intermediate, which is influenced by the electronic effects of the existing substituents (allyloxy and sulfonamide groups), dictates the regioselectivity of the reaction.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemical research and industry. For the synthesis of this compound and its derivatives, several green chemistry principles can be applied.

One prominent approach is the use of phase-transfer catalysis (PTC) for the Williamson ether synthesis. impag.chbiomedres.usfzgxjckxxb.comcrdeepjournal.orgphasetransfer.com PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the allyl halide). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophilic anion from the aqueous phase to the organic phase, where the reaction occurs. impag.chbiomedres.usfzgxjckxxb.comcrdeepjournal.orgphasetransfer.com This method can offer several advantages, including milder reaction conditions, reduced use of hazardous organic solvents, and easier product separation. fzgxjckxxb.com

Other green chemistry strategies applicable to the synthesis and modification of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ethanol, or supercritical fluids.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. Palladium-catalyzed reactions are a prime example of highly efficient catalytic transformations. frontiersin.org

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

Molecular Interactions and Mechanistic Elucidation of Biological Activity

Enzyme Inhibition Studies: General Principles and Methodologies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial in drug discovery and for understanding biochemical pathways. Methodologies for studying enzyme inhibition often involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency, typically expressed as an inhibition constant (Kᵢ) or an IC₅₀ value.

Primary sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.com Their mechanism of action generally involves the sulfonamide group coordinating to the zinc ion within the enzyme's active site. nih.govunifi.it The periphery of the inhibitor molecule, often referred to as the "tail," plays a critical role in determining the potency and isoform selectivity of the inhibitor by interacting with various amino acid residues and water molecules within the active site cavity. nih.gov

Detailed Analysis of Carbonic Anhydrase Inhibition by 4-(Allyloxy)benzenesulfonamide

This compound has been identified as an effective inhibitor of several human carbonic anhydrase (hCA) isoforms. rcsb.org It belongs to a class of benzenesulfonamide (B165840) inhibitors that incorporate lipophilic 4-alkoxy moieties. rcsb.org

Binding Site Interactions and Ligand-Target Recognition Mechanisms

X-ray crystallographic studies of human Carbonic Anhydrase II (hCA II) in complex with this compound have provided a detailed understanding of its binding mode. rcsb.org The crystal structure (PDB ID: 4RUX) reveals that the sulfonamide group directly coordinates to the catalytic Zn²⁺ ion in the active site. rcsb.orgrcsb.org The primary amino group of the sulfonamide displaces the zinc-bound water molecule (or hydroxide (B78521) ion), a key step in the enzyme's catalytic cycle.

Kinetic Characterization of Enzyme-Inhibitor Complex Formation (e.g., Determination of Inhibition Constants)

Kinetic studies have demonstrated that this compound is a potent inhibitor of several CA isoforms. While it shows modest inhibition against the cytosolic isoform hCA I, it is a highly effective, low nanomolar inhibitor of hCA II, hCA VII, hCA IX, and hCA XII. rcsb.org The determination of inhibition constants (Kᵢ) quantifies the potency of this inhibition. For instance, derivatives with similar structures have shown Kᵢ values in the nanomolar range against these isoforms. nih.govmdpi.com

hCA Isoform Inhibition Potency
hCA IModest
hCA IILow Nanomolar
hCA VIILow Nanomolar
hCA IXLow Nanomolar
hCA XIILow Nanomolar

This table summarizes the inhibitory activity of this compound against various human carbonic anhydrase isoforms, as reported in the literature. rcsb.org

Assessment of Isoform Selectivity Profiles Across Carbonic Anhydrase Family

The design of isoform-selective CA inhibitors is a key goal in medicinal chemistry to minimize off-target effects. mdpi.comunifi.it this compound exhibits a degree of isoform selectivity. Its significantly higher potency against hCA II, VII, IX, and XII compared to hCA I is a noteworthy aspect of its profile. rcsb.org This selectivity is attributed to the specific interactions of its 4-allyloxy tail with the active site residues, which differ among the various isoforms. nih.gov The development of benzenesulfonamides with varied substituents at the para-position is a common strategy to achieve isoform selectivity. mdpi.com

For example, studies on related benzenesulfonamide derivatives have shown that even minor structural modifications can lead to significant changes in affinity and selectivity for different CA isoforms. vu.lt The pursuit of selective inhibitors for isoforms like CA VII is of particular interest for conditions such as neuropathic pain. unifi.it

Allosteric Modulation and Conformational Dynamics of Enzyme-Inhibitor Systems

While the primary mechanism of action for sulfonamide inhibitors involves direct binding to the active site zinc ion, the concept of allosteric modulation is also relevant in enzyme regulation. Allosteric modulators bind to a site distinct from the active site, inducing conformational changes that affect the enzyme's activity. nih.gov

Investigation of Other Potential Biological Target Interactions and Their Mechanisms

While the primary focus of research on this compound has been its activity as a carbonic anhydrase inhibitor, the benzenesulfonamide scaffold is present in drugs targeting other proteins. vu.lt For instance, some sulfonamide-containing compounds are known to interact with cytochrome P450 enzymes. drugbank.com However, current literature on this compound specifically does not provide significant evidence of its interaction with other biological targets. The exploration of multi-target ligands, where a single molecule is designed to interact with multiple targets, is an emerging area of drug discovery. nih.govunifi.it Future research could potentially explore if the this compound scaffold could be adapted to interact with other enzymes or receptors.

Elucidation of Molecular Recognition Principles Governing Compound Activity

The biological activity of this compound is intrinsically linked to its specific molecular interactions with its target protein. Detailed structural and biochemical studies have provided a clear understanding of the recognition principles that govern its inhibitory function. The primary mechanism of action for benzenesulfonamide-based compounds involves binding to the active site of metalloenzymes, particularly zinc-containing carbonic anhydrases (CAs). tandfonline.comnih.govmdpi.com

The crystal structure of this compound in complex with human Carbonic Anhydrase II (hCA II) has been resolved at a high resolution of 1.14 Å, providing a precise atomic-level view of its binding mode (PDB ID: 4RUX). tandfonline.comrcsb.org This structural data is fundamental to rationalizing the compound's potent inhibitory activity. nih.gov

The binding of this compound to the hCA II active site follows the well-established pattern for sulfonamide inhibitors. mdpi.com The molecule anchors itself through the coordination of the sulfonamide group's nitrogen atom to the catalytic Zn²⁺ ion located at the bottom of a 15 Å deep active site cleft. mdpi.com This interaction is stabilized by a hydrogen bond between the sulfonamide NH₂ group and the hydroxyl side chain of the amino acid residue Threonine 199 (Thr199).

Table 1: Crystallographic Data for this compound in Complex with hCA II

ParameterValueReference
PDB ID4RUX rcsb.org
Target ProteinHuman Carbonic Anhydrase II rcsb.org
Resolution1.14 Å rcsb.org
R-Value Work0.152 rcsb.org
R-Value Free0.162 rcsb.org
Inhibition Constant (Ki)12 nM rcsb.org

Table 2: Molecular Interactions of this compound with hCA II Active Site Residues (PDB: 4RUX)

Compound MoietyInteracting ResidueInteraction Type
Sulfonamide Group (-SO₂NH₂)Zinc Ion (Zn²⁺)Metal Coordination
Threonine 199 (Thr199)Hydrogen Bond
Benzenesulfonyl MoietyHistidine 94 (His94)Hydrophobic Contact
Valine 121 (Val121)Hydrophobic Contact
Valine 143 (Val143)Hydrophobic Contact
Leucine 198 (Leu198)Hydrophobic Contact
Threonine 200 (Thr200)Hydrophobic Contact
Allyloxy Tail (-O-CH₂-CH=CH₂)Leucine 198 (Leu198)Hydrophobic Contact
Proline 202 (Pro202)Hydrophobic Contact

These detailed molecular recognition principles, elucidated through X-ray crystallography, confirm that the compound's efficacy is a result of both the canonical sulfonamide-zinc interaction and supplementary hydrophobic contacts established by the aromatic ring and the allyloxy tail. nih.govmdpi.com This structural understanding is crucial for the rational design of next-generation inhibitors with potentially improved affinity or selectivity. rcsb.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Quantitative and Qualitative Correlation of Structural Modifications with Biological Potency (e.g., Enzyme Inhibition)

The biological potency of derivatives based on the 4-(Allyloxy)benzenesulfonamide framework is highly sensitive to structural modifications. Research into a series of rhodanine-linked benzenesulfonamide (B165840) derivatives, which incorporate the 4-(allyloxy)benzylidene moiety, provides quantitative insights into their inhibitory action against human carbonic anhydrase (hCA) isoforms. mdpi.comsemanticscholar.org Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a target for treating several diseases. researchgate.net

The tail approach, a common strategy in drug design, involves modifying a part of the molecule (the "tail") to enhance its binding affinity and selectivity for a target enzyme. mdpi.com In one such study, a compound featuring the 4-(allyloxy)benzylidene group was synthesized and tested alongside numerous analogs with different substituents on the benzylidene ring. mdpi.com The inhibition constants (Kᵢ) against four hCA isoforms (hCA I, II, IX, and XII) revealed distinct SAR trends. mdpi.comsemanticscholar.org

Generally, molecules in this series demonstrated potent, nanomolar-range inhibition against the cytosolic isoform hCA I. mdpi.com A key observation was that the inhibitory activity did not show a simple correlation with the electronic nature (electron-donating or electron-withdrawing) of the substituents. mdpi.comsemanticscholar.org For instance, derivatives with a 4-chloro (electron-withdrawing) and a 4-methoxy (electron-donating) group on the benzylidene ring both exhibited strong inhibition. mdpi.com This suggests that steric factors and the ability to form specific interactions within the enzyme's active site are as critical as electronic effects.

The table below presents the inhibition data for selected rhodanine-linked benzenesulfonamide derivatives against four human carbonic anhydrase isoforms. The data highlights how modifications to the substituent on the benzylidene ring quantitatively affect inhibitory potency.

Data sourced from Bele et al., 2022. mdpi.com

Impact of the Allyloxy Substituent on Binding Affinity and Selectivity

The allyloxy group [CH₂=CH-CH₂-O-] itself is a key structural feature that influences a molecule's physicochemical properties and its potential for interaction with biological targets. In the context of the rhodanine-linked benzenesulfonamide series, the derivative with a 4-allyloxy substituent (compound 7f) showed potent inhibition against tumor-associated hCA XII (Kᵢ = 6.2 nM) and good inhibition against hCA I, II, and IX. mdpi.com While not the most potent in the series, its activity is comparable to other effective analogs, indicating that the allyloxy group is well-tolerated in the enzyme's active site. mdpi.com

The allyl group is hydrophobic and flexible, which can contribute favorably to binding affinity through van der Waals interactions within non-polar pockets of an enzyme's active site. Its unsaturation (the C=C double bond) also offers potential for specific π-π stacking or other electronic interactions. In other molecular contexts, such as with the anti-inflammatory agent alclofenac (B1666827) (2-(4-(allyloxy)-3-chlorophenyl)ethanoic acid), the allyloxy group is part of a structure that acts as a time-dependent inhibitor of cyclooxygenase (COX) enzymes, suggesting the group can play a role in complex binding mechanisms. acs.org

Furthermore, in a different series of benzenesulfonamide derivatives designed as anticancer agents, a compound containing a eugenol-derived tail, which includes an allyl group, exhibited the most potent antibacterial activity and strong inhibition of CA IX. rsc.org This further supports the idea that the allyl moiety can be a beneficial component in the design of bioactive molecules.

Influence of Aromatic Substitutions on the Benzenesulfonamide Scaffold on Biological Performance

The benzenesulfonamide moiety is a classic "zinc-binding group" (ZBG) in the design of carbonic anhydrase inhibitors. mdpi.com The primary sulfonamide group (-SO₂NH₂) is crucial for potent inhibition, as it coordinates directly to the Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻). mdpi.com Modifications to the aromatic ring of the benzenesulfonamide scaffold can significantly alter a compound's inhibitory power and isoform selectivity.

Studies have shown that the substitution pattern on the benzene (B151609) ring is critical. nih.gov For a series of metallo-β-lactamase inhibitors, it was found that meta-substituted benzenesulfonamides were an order of magnitude more potent than their ortho- or para-substituted counterparts. nih.gov This highlights that the position of the substituent dictates the optimal orientation of the molecule within the active site to achieve the best inhibitory effect. nih.gov

Conformational Analysis and its Role in Modulating Molecular Interactions

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt by rotating around its single bonds. libretexts.orgnumberanalytics.com For a flexible molecule like this compound or its derivatives, understanding its conformational preferences is crucial because the specific 3D shape of the molecule determines how well it can fit into a protein's binding pocket. researchgate.net The conformation a molecule adopts when bound to its receptor is often different from its lowest-energy conformation in solution. researchgate.net

The allyloxy group, with its rotatable single bonds (C-O, C-C), imparts significant flexibility. This allows the terminal vinyl group to orient itself in various positions relative to the benzene ring. Similarly, if there is a linker between the allyloxy-phenyl ring and the benzenesulfonamide scaffold, as in the rhodanine (B49660) derivatives, rotations around the bonds in this linker create an even larger conformational space. mdpi.comsemanticscholar.org

The ability of a molecule to adopt a specific, low-energy conformation that is complementary to the target's binding site is essential for high-affinity binding. This "bioactive conformation" maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimizes steric clashes. libretexts.org Computational methods, such as molecular dynamics simulations and docking studies, are often used to explore possible conformations and predict how a ligand might bind. researchgate.netjocms.org For instance, docking studies can reveal that a particular substituent forces the molecule into a conformation that allows for enhanced interaction with key residues in the receptor, explaining its higher potency. jocms.org Therefore, conformational flexibility, as provided by the allyloxy group, can be an advantage, allowing the molecule to adapt to the binding site, but it can also be a disadvantage if the energetic cost of adopting the bioactive conformation is too high.

Application of Ligand Efficiency Metrics in Derivative Design

In drug discovery, it is not enough for a compound to be potent; it should also be efficient. Ligand efficiency (LE) is a metric used to evaluate the "quality" of a compound by normalizing its binding affinity for its size. d-nb.infogardp.org It essentially measures the "bang for the buck," or the binding energy per atom. d-nb.info A common formula for LE is:

LE = -ΔG / N_heavy

where ΔG is the Gibbs free energy of binding (which can be calculated from the inhibition constant, Kᵢ) and N_heavy is the number of non-hydrogen atoms in the molecule. d-nb.info

This metric is particularly valuable when comparing compounds of different sizes, such as during the optimization of a lead compound. gardp.org A small fragment that binds weakly might have a high LE, indicating it is a very efficient starting point for building a larger, more potent drug. Conversely, a large, potent molecule might have a low LE, suggesting that much of its bulk is not contributing effectively to binding and it may have poor physicochemical properties. nih.gov

In the context of designing derivatives of this compound, LE metrics can be a powerful tool. By calculating the LE for each analog in a series (such as those in Table 1), chemists can prioritize which structural modifications provide the most efficient improvement in potency. For example, a modification that doubles potency but also doubles the size of the molecule would show no improvement in LE and may not be a desirable path forward. The goal is to make modifications that increase affinity without a proportional increase in size, thus improving the ligand efficiency. researchgate.net This approach helps guide the design of derivatives that are not only potent but also have more "drug-like" properties. uniba.it

Computational Chemistry and Advanced Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-(Allyloxy)benzenesulfonamide. scielo.brjournaljpri.commdpi.com These calculations can determine key properties that govern the molecule's interactions.

Key Electronic Properties and Reactivity Descriptors:

Electron Distribution and Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the sulfonamide group (SO₂NH₂) and the oxygen of the allyloxy group are expected to be key sites for electrophilic and nucleophilic interactions, respectively. worldscientific.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. journaljpri.comworldscientific.com

Mulliken Charge Analysis: This analysis provides the partial charge on each atom, offering insights into the molecule's polarity and potential for electrostatic interactions. worldscientific.com

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and global hardness and softness can be calculated to quantify the molecule's reactivity and its propensity to participate in chemical reactions.

Table 1: Calculated Electronic Properties of Benzenesulfonamide (B165840) Derivatives (Illustrative)

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.3 eVRelates to chemical stability and reactivity
Dipole Moment4.5 DIndicates overall polarity of the molecule

Note: The values in this table are illustrative and would be specifically calculated for this compound using quantum chemical methods.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Studies (e.g., Carbonic Anhydrase Complexes)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of this compound to its biological targets, most notably carbonic anhydrase (CA) isozymes. nih.govnih.gov

Molecular Docking:

Docking studies predict the preferred orientation of this compound within the active site of a protein, such as carbonic anhydrase. The primary sulfonamide group is a key zinc-binding group, coordinating to the catalytic Zn²⁺ ion in the enzyme's active site. nih.govrcsb.org The allyloxy tail extends into a hydrophobic region of the active site, contributing to the binding affinity. rcsb.orgrcsb.org X-ray crystallography data for the complex of this compound with human Carbonic Anhydrase II has confirmed these binding interactions. rcsb.orgrcsb.org

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the nature of the interactions. nih.govdiva-portal.orgnih.gov These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, the stability of the complex can be assessed.

Key Interactions: MD simulations can identify crucial hydrogen bonds, hydrophobic interactions, and van der Waals contacts that stabilize the binding of this compound to the active site. cnr.it

Conformational Changes: These simulations can show how the protein and ligand adapt to each other upon binding.

De Novo Design and Virtual Screening Strategies for Novel Analogues

Computational techniques are pivotal in the discovery of novel analogues of this compound with improved properties.

De Novo Design:

De novo design algorithms build new molecules from scratch or by modifying existing ones. Starting with the this compound scaffold, these programs can suggest modifications to the allyloxy tail or the benzene (B151609) ring to enhance binding affinity or selectivity for specific carbonic anhydrase isozymes.

Virtual Screening:

Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific target. nih.govnih.gov A pharmacophore model derived from this compound can be used as a 3D query to filter these databases. nih.govresearchgate.net Hits from the virtual screen can then be further evaluated using molecular docking and other computational methods before being synthesized and tested experimentally.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnanobioletters.commdpi.com For benzenesulfonamide-based carbonic anhydrase inhibitors, QSAR studies have been extensively used. nih.govnih.gov

Key Aspects of QSAR for Benzenesulfonamide Derivatives:

Molecular Descriptors: A wide range of descriptors are calculated for each molecule, including electronic (e.g., Hammett's σ factor), hydrophobic (e.g., logP), and topological indices. nih.govnih.govjst.go.jp

Model Building: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build the QSAR model.

Predictive Power: A robust QSAR model can predict the inhibitory activity of newly designed compounds, prioritizing the most promising candidates for synthesis. nanobioletters.com Studies have shown that the inhibitory potency of benzenesulfonamides against carbonic anhydrase is significantly influenced by the electronic properties of the sulfonamide group. nih.govjst.go.jp

Table 2: Example of a Simplified QSAR Equation for Carbonic Anhydrase Inhibition

Equation
log(1/IC₅₀) = 0.85 * logP - 1.2 * σ + 2.50.820.75

Note: This is a hypothetical equation. R² (coefficient of determination) and Q² (cross-validated R²) are statistical measures of the model's goodness-of-fit and predictive ability, respectively.

Pharmacophore Modeling and Conformational Analysis through Computational Methods

Pharmacophore modeling and conformational analysis are essential for understanding the key structural features required for the biological activity of this compound and for designing new inhibitors. nih.govdergipark.org.trfrontiersin.org

Pharmacophore Modeling:

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. dergipark.org.tr For a typical benzenesulfonamide carbonic anhydrase inhibitor like this compound, the key pharmacophoric features include:

A zinc-binding group (the sulfonamide moiety).

A central aromatic ring.

One or more hydrogen bond donors/acceptors.

Hydrophobic regions corresponding to the allyloxy tail. nih.gov

This model can then be used to search for new, structurally diverse compounds that fit the pharmacophoric requirements. nih.govresearchgate.net

Conformational Analysis:

Conformational analysis explores the different spatial arrangements (conformations) that this compound can adopt. This is crucial because the molecule's active conformation, the one that binds to the target, may not be its lowest energy conformation in solution. Computational methods can identify low-energy conformations and predict the likely binding conformation, providing valuable information for drug design.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of 4-(Allyloxy)benzenesulfonamide in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related derivative, N,N-diallyl-4-methylbenzenesulfonamide, the aromatic protons of the benzenesulfonamide (B165840) core typically appear in the range of 7.28 to 7.72 ppm. rsc.org For this compound, the protons of the allyl group exhibit characteristic signals: a multiplet for the methine proton (–CH=), and distinct signals for the terminal vinyl protons (=CH₂). The methylene (B1212753) protons (–O–CH₂–) adjacent to the oxygen atom also show a specific chemical shift. For instance, in a derivative of this compound, the allyl group protons appear as follows: a multiplet for the methine proton around 6.07 ppm, a multiplet for one of the terminal vinyl protons between 5.46-5.41 ppm, and a doublet of doublets for the other terminal vinyl proton at 5.31 ppm. The methylene protons are observed as a multiplet between 4.71-4.69 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary data on the carbon skeleton. For a derivative of this compound, the carbons of the allyl group have been reported with the following chemical shifts: the methylene carbon at approximately 69.0 ppm, the terminal vinyl carbon at around 118.5 ppm, and the methine carbon at about 133.5 ppm. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure by establishing through-bond correlations between protons and carbons.

Solid-state NMR (ssNMR) can be employed to study the compound in its solid form, providing insights into its crystalline and amorphous phases, polymorphism, and intermolecular interactions within the crystal lattice.

Table 1: Representative NMR Data for this compound Derivatives

NucleusFunctional GroupChemical Shift (ppm) Range
¹HAromatic (C₆H₄)7.0 - 8.0
Allyl (-OCH₂CH=CH₂)4.5 - 6.2
Sulfonamide (SO₂NH₂)Variable
¹³CAromatic (C₆H₄)115 - 160
Allyl (-OCH₂CH=CH₂)68 - 134

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments.

Electron Ionization (EI-MS) is a common technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pathways of related allyloxy-containing compounds are often influenced by the stability of the resulting fragments. nih.govmdpi.com For this compound, fragmentation may involve the loss of the allyl group, cleavage of the sulfonamide moiety (SO₂NH₂), or fragmentation of the benzene (B151609) ring. nist.govresearchgate.net A common fragmentation pattern for deprotonated aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂). nist.gov

Tandem Mass Spectrometry (MS/MS) is particularly useful for detailed structural analysis. In MS/MS, a specific ion (often the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable information about the connectivity of the molecule. For instance, the fragmentation of deprotonated N-acyl aromatic sulfonamides has been studied, revealing complex rearrangements. nist.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/z
[C₉H₁₁NO₃S + H]⁺214.0532
[C₉H₁₁NO₃S + Na]⁺236.0352
[C₉H₁₁NO₃S - H]⁻212.0387

X-ray Crystallography of this compound and its Co-crystals with Biological Targets (e.g., Carbonic Anhydrase)

The crystal structure of human Carbonic Anhydrase II in complex with this compound has been determined with a resolution of 1.14 Å. proteopedia.orgrcsb.orgrcsb.orgrcsb.org This co-crystal structure reveals the specific interactions between the inhibitor and the amino acid residues in the active site of the enzyme. rcsb.orgrcsb.org Such information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. rcsb.org

In the crystal structures of related sulfonamides, intermolecular interactions such as hydrogen bonds and π–π stacking are often observed, which influence the crystal packing. nih.gov For example, in N-allyl-4-methylbenzenesulfonamide, centrosymmetric dimers are formed through intermolecular N—H···O hydrogen bonds between the sulfonamide groups. nih.gov Similar interactions would be expected in the crystal structure of this compound.

Table 3: Crystallographic Data for the Co-crystal of this compound with Human Carbonic Anhydrase II

ParameterValueReference
PDB ID4RUX rcsb.orgrcsb.orgrcsb.org
Resolution1.14 Å proteopedia.orgrcsb.orgrcsb.org
R-Value Work0.152 rcsb.orgrcsb.org
R-Value Free0.162 rcsb.orgrcsb.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to gain insights into its conformational properties. The vibrational modes of the molecule are sensitive to its structure and bonding.

Key vibrational bands for sulfonamides include the asymmetric and symmetric stretching modes of the SO₂ group, which typically appear in the regions of 1310–1360 cm⁻¹ and 1135–1165 cm⁻¹, respectively. ijltet.org The S-N stretching vibration is generally observed in the range of 905 ± 30 cm⁻¹. researchgate.net The NH₂ stretching modes of the sulfonamide group are expected in the region of 3260-3390 cm⁻¹. ijltet.org

The allyl group will also give rise to characteristic vibrational bands, including C-H stretching, C=C stretching, and various bending modes. The aromatic ring will show characteristic C-H and C=C stretching and bending vibrations. nih.gov By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a comprehensive understanding of the molecule's vibrational properties. kfnl.gov.sa

Table 4: Characteristic Vibrational Frequencies for Sulfonamide Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
SO₂Asymmetric Stretch1310 - 1360
SO₂Symmetric Stretch1135 - 1165
NH₂Stretching3260 - 3390
S-NStretching905 ± 30
C=C (Aromatic)Stretching~1600
C=C (Allyl)Stretching~1645

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Stereochemical Characterization of Chiral Derivatives

While this compound itself is achiral, its derivatives can be chiral. Chiroptical spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, are essential for characterizing the stereochemistry of these chiral derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

This technique is widely used to assess the structural integrity of proteins and to study the effects of mutations or ligand binding on their conformation. nih.gov In the context of chiral sulfonamide derivatives, CD spectroscopy can be used to determine their absolute configuration and to study their conformational preferences in solution. For instance, the enantiomeric resolution of a chiral sulfonamide was reported, and the absolute stereochemistry was determined using X-ray crystallography, which can be correlated with CD spectroscopic data. nih.gov

The application of CD spectroscopy would be crucial for studying the interaction of chiral derivatives of this compound with biological targets, such as enzymes, to understand the stereochemical requirements for binding and activity.

Future Research Trajectories and Academic Outlook

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of 4-(allyloxy)benzenesulfonamide and its analogs is a dynamic area of research, with a continuous drive towards more efficient, sustainable, and versatile methods.

Recent advancements have moved beyond traditional multi-step syntheses. One-pot, multicomponent reactions are gaining prominence for their ability to construct complex molecules like 3,5-disubstituted isoxazole-sulfonamides and -sulfonates in a single step. researchgate.net These methods often employ environmentally friendly reagents and conditions, such as ultrasound irradiation in water, which can lead to high yields and faster reaction times. researchgate.net For instance, the use of sodium dichloroisocyanurate (SDIC) as a metal-free catalyst in water under ultrasonic activation has been reported for the synthesis of isoxazole (B147169) derivatives. researchgate.net

The development of novel catalytic systems is another key focus. Gold-catalyzed reactions, for example, have been utilized in cascade cycloisomerization reactions of 3-allyloxy-1,6-diynes to create complex fused heterocyclic systems. acs.org Similarly, silver-catalyzed radical cascade cyclizations offer an atom- and step-economical strategy for synthesizing various dicarbonyl heterocycles. acs.org These catalytic approaches provide access to a diverse range of molecular architectures that can be further elaborated to include the this compound moiety.

Furthermore, research into alternative reagents to the often-unstable sulfonyl chlorides is ongoing. Pentafluorophenyl (PFP) sulfonate esters have emerged as stable and useful precursors for the synthesis of functionalized sulfonamides. ucl.ac.uk The exploration of such alternative synthetic strategies is crucial for expanding the chemical space around this compound and enabling the creation of novel derivatives with potentially enhanced biological activities.

Identification and Validation of Additional Biological Targets beyond Current Focus

While the primary sulfonamide group is a well-established zinc-binding motif, particularly known for its interaction with carbonic anhydrases, the exploration of other biological targets for this compound derivatives is a promising frontier. mdpi.comsemanticscholar.orgrcsb.orgmdpi.com

Derivatives of benzenesulfonamide (B165840) have shown a wide spectrum of biological activities, including antibacterial, antifungal, anti-HIV, anti-inflammatory, and anticancer properties. mdpi.combenthamopen.comnih.govresearchgate.net For instance, novel benzenesulfonamides containing a dual triazole moiety have demonstrated selective carbonic anhydrase inhibition and anticancer activity. nih.gov The glyoxalase I (Glx-I) enzyme, which is overexpressed in cancerous cells, has also been identified as a target for 1,4-benzenesulfonamide derivatives. dovepress.comnih.gov

The structural features of this compound, including the allyl group, offer opportunities for further chemical modification to target a wider range of proteins. The allyloxy group can be a site for introducing further diversity and functionality, potentially leading to interactions with novel biological targets. For example, rhodanine-linked benzenesulfonamide derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms. mdpi.comsemanticscholar.org

Future research should focus on screening this compound and its analogs against a broader panel of biological targets. This could involve target-based screening against enzymes implicated in various diseases or phenotypic screening to identify compounds with desired cellular effects, followed by target deconvolution to identify the molecular basis of their activity.

Refinement and Integration of Advanced Computational Models in Drug Discovery Research

Computational methods are becoming indispensable tools in modern drug discovery, and their application to the study of this compound and its derivatives holds significant potential. github.io

Molecular docking studies are routinely used to predict the binding modes of sulfonamide derivatives to their target proteins, such as carbonic anhydrase and Dickkopf-1 (Dkk1). nih.govresearchgate.net These studies provide valuable insights into the structure-activity relationships (SAR) and can guide the design of more potent and selective inhibitors. nih.govresearchgate.netdovepress.comnih.gov For example, docking studies of 1,4-benzenesulfonamide derivatives have helped to illustrate their binding mode within the active site of the Glx-I enzyme. dovepress.comnih.gov

Beyond simple docking, more advanced computational techniques can be employed. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. Machine learning algorithms can be trained on large datasets of chemical structures and biological data to predict the activity of new, untested compounds. acs.orgnih.gov These predictive models can significantly accelerate the identification of promising lead candidates.

Furthermore, computational methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. github.io By identifying potential liabilities early in the discovery process, these in silico predictions can help to reduce the attrition rate of compounds in later stages of development. github.io The integration of these advanced computational models into the drug discovery workflow for this compound derivatives will be essential for their successful translation into clinical candidates.

Development of Robust Methodologies for High-Throughput Biological Evaluation

To efficiently explore the biological potential of a large library of this compound derivatives, the development and implementation of robust high-throughput screening (HTS) methodologies are paramount. alitheagenomics.com

HTS allows for the rapid assessment of thousands of compounds for their activity against a specific biological target or in a particular cellular context. alitheagenomics.complos.org These assays are typically performed in a miniaturized format, such as 96-, 384-, or 1536-well plates, and utilize automated liquid handling and detection systems. alitheagenomics.complos.org

For target-based screening, biochemical assays can be developed to measure the inhibition of a specific enzyme, such as carbonic anhydrase or glyoxalase I. For instance, a fluorescence resonance energy transfer (FRET)-based cAMP assay has been developed for HTS of small molecule libraries. plos.org

In addition to target-based assays, high-content screening (HCS) offers a more comprehensive view of a compound's cellular effects. alitheagenomics.com HCS combines automated microscopy with sophisticated image analysis software to quantify multiple cellular parameters simultaneously, such as cell morphology, protein localization, and organelle integrity. alitheagenomics.com This approach can provide valuable information about a compound's mechanism of action and potential off-target effects.

The data generated from HTS and HCS campaigns can be vast and complex. Therefore, the development of robust data analysis pipelines, often incorporating machine learning algorithms, is crucial for hit identification and prioritization. acs.orgnih.gov

Deeper Elucidation of Biological System-Level Impacts from a Mechanistic Standpoint

A key aspect of this is understanding the isoform selectivity of sulfonamide inhibitors. mdpi.com For example, while many sulfonamides inhibit multiple carbonic anhydrase isoforms, designing inhibitors with greater selectivity for a specific isoform could lead to drugs with improved efficacy and fewer side effects. mdpi.com X-ray crystallography can provide detailed structural information on how these inhibitors bind to different isoforms, guiding the design of more selective compounds. rcsb.org

Furthermore, investigating the downstream signaling pathways affected by the inhibition of a particular target is essential. For instance, inhibiting an enzyme like carbonic anhydrase can have wide-ranging effects on cellular pH, ion transport, and other physiological processes.

"Omics" technologies, such as genomics, proteomics, and metabolomics, can provide a global view of the cellular response to treatment with a this compound derivative. By analyzing changes in gene expression, protein levels, and metabolite concentrations, researchers can identify novel pathways and mechanisms affected by the compound.

Ultimately, a deeper mechanistic understanding of the biological system-level impacts of these compounds will be critical for identifying the most promising therapeutic indications and for designing safer and more effective drugs.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Allyloxy)benzenesulfonamide derivatives?

  • Methodological Answer: A microwave-assisted synthesis method is highly efficient for preparing urea derivatives of this compound. For example, reacting (4-(allyloxy)phenyl)methanamine with ammonium chloride under microwave irradiation (130°C, 10 min) yields 1-(4-(Allyloxy)benzyl)urea with 83% efficiency. This method reduces reaction time and improves yield compared to conventional heating .
  • Key Reaction Conditions Table:
DerivativeReactantTemp (°C)Time (min)Yield (%)
2l(4-(Allyloxy)phenyl)methanamine1301083
2m(4-(prop-2-yn-1-yloxy)phenyl)methanamine1301083

Q. How can researchers characterize this compound derivatives?

  • Methodological Answer: Use a combination of elemental analysis , FT-IR (to confirm sulfonamide and allyloxy groups), <sup>1</sup>H/<sup>13</sup>C NMR (to verify substituent positions), and HPLC (for purity assessment). For example, in microwave-synthesized derivatives, HPLC with a C18 column and acetonitrile/water mobile phase ensures >95% purity .

Q. What biological targets are associated with benzenesulfonamide derivatives?

  • Methodological Answer: Benzenesulfonamides are studied for COX-2 inhibition (e.g., celecoxib analogs ), anticancer activity (thiophene derivatives ), and kinase inhibition (e.g., CDK2 and IKBKG targets ). Screening involves in vitro enzyme assays (e.g., COX-2 IC50 measurements) and cell-based viability tests (MTT assays).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound-based COX-2 inhibitors?

  • Methodological Answer: Optimize substituents on the pyrazole and benzene rings to enhance selectivity and pharmacokinetics. For example:
  • Trifluoromethyl groups at position 3 of the pyrazole improve COX-2 selectivity .
  • Hydroxymethyl substitutions on the benzene ring reduce plasma half-life, addressing toxicity concerns .
  • SAR Table for Pyrazole Derivatives:
Substituent (Position)COX-2 IC50 (nM)Selectivity (COX-2/COX-1)Half-Life (h)
CF3 (3)40>10012
CH3 (4)1205024

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. elemental analysis)?

  • Methodological Answer:
  • Cross-validate using X-ray crystallography (e.g., APEX2/SAINT software for structure confirmation ).
  • Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Advanced techniques : High-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns .

Q. What strategies optimize microwave-assisted synthesis of this compound derivatives?

  • Methodological Answer:
  • Parameter Screening : Vary temperature (120–130°C), time (10–15 min), and catalysts (e.g., pyridine for acylation ).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Yield Improvement : Add 3 M HCl to precipitate products, as seen in 4-(Ureidomethyl)benzoic acid synthesis (67% yield) .

Q. How do computational methods support the study of this compound derivatives?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like COX-2 (PDB ID: 3LN1). Validate with experimental IC50 values .
  • QSAR Modeling : Apply Gaussian software to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with anticancer activity .

Q. What are the best practices for handling solubility and stability issues?

  • Methodological Answer:
  • Solubility : Use DMSO for biological assays; for synthesis, optimize solvent mixtures (e.g., THF:water for precipitates ).
  • Stability : Store derivatives at -20°C under argon. Avoid prolonged exposure to light or moisture, as sulfonamides degrade via hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.